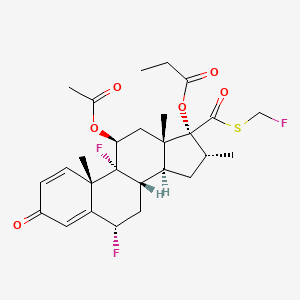
Fluticasoneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluticasone acetate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD). The compound is available in various forms, such as inhalers, nasal sprays, and topical treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluticasone acetate is synthesized through a multi-step process that involves the introduction of fluorine atoms and the formation of ester bonds. The synthesis typically starts with a steroid backbone, which undergoes fluorination at specific positions to enhance its glucocorticoid activity. The final step involves the esterification of the hydroxyl group with acetic acid to form fluticasone acetate .
Industrial Production Methods: Industrial production of fluticasone acetate involves large-scale chemical synthesis using advanced techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC) to ensure high purity and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Fluticasone acetate undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can modify the functional groups, affecting the compound’s activity.
Substitution: Halogen atoms in fluticasone acetate can be substituted under specific conditions, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Applications De Recherche Scientifique
Fluticasone acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorination on steroid activity.
Biology: Investigated for its role in modulating inflammatory pathways and immune responses.
Medicine: Widely used in clinical research to develop new treatments for asthma, allergic rhinitis, and COPD
Industry: Employed in the development of advanced drug delivery systems, such as microencapsulation and liposomal formulations, to enhance its therapeutic efficacy
Mécanisme D'action
Fluticasone acetate exerts its effects by binding to glucocorticoid receptors in target cells. This binding activates the receptor, leading to the inhibition of nuclear factor kappa B (NF-κB) and other pro-inflammatory transcription factors. As a result, the production of inflammatory mediators such as cytokines and chemokines is reduced, leading to decreased inflammation and immune response .
Comparaison Avec Des Composés Similaires
- Fluticasone propionate
- Fluticasone furoate
- Dexamethasone
- Beclomethasone
Comparison: Fluticasone acetate is unique due to its specific fluorination pattern, which enhances its glucocorticoid activity and reduces its systemic absorption, minimizing side effects. Compared to fluticasone propionate and fluticasone furoate, fluticasone acetate has a slightly different pharmacokinetic profile, offering distinct advantages in certain clinical scenarios .
Propriétés
Formule moléculaire |
C27H33F3O6S |
|---|---|
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-11-acetyloxy-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C27H33F3O6S/c1-6-22(33)36-27(23(34)37-13-28)14(2)9-17-18-11-20(29)19-10-16(32)7-8-24(19,4)26(18,30)21(35-15(3)31)12-25(17,27)5/h7-8,10,14,17-18,20-21H,6,9,11-13H2,1-5H3/t14-,17+,18+,20+,21+,24+,25+,26+,27+/m1/s1 |
Clé InChI |
IWSDHIGOCZMMRF-OOSGJXQGSA-N |
SMILES isomérique |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)OC(=O)C)C)C)C(=O)SCF |
SMILES canonique |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)OC(=O)C)C)C)C(=O)SCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13154088.png)









